N-methyl-N-[1-(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)piperidin-4-yl]methanesulfonamide N-methyl-N-[1-(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)piperidin-4-yl]methanesulfonamide
Brand Name: Vulcanchem
CAS No.: 2549004-93-3
VCID: VC11807864
InChI: InChI=1S/C16H22N4O3S/c1-18-15(21)13-6-4-5-7-14(13)17-16(18)20-10-8-12(9-11-20)19(2)24(3,22)23/h4-7,12H,8-11H2,1-3H3
SMILES: CN1C(=O)C2=CC=CC=C2N=C1N3CCC(CC3)N(C)S(=O)(=O)C
Molecular Formula: C16H22N4O3S
Molecular Weight: 350.4 g/mol

N-methyl-N-[1-(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)piperidin-4-yl]methanesulfonamide

CAS No.: 2549004-93-3

Cat. No.: VC11807864

Molecular Formula: C16H22N4O3S

Molecular Weight: 350.4 g/mol

* For research use only. Not for human or veterinary use.

N-methyl-N-[1-(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)piperidin-4-yl]methanesulfonamide - 2549004-93-3

Specification

CAS No. 2549004-93-3
Molecular Formula C16H22N4O3S
Molecular Weight 350.4 g/mol
IUPAC Name N-methyl-N-[1-(3-methyl-4-oxoquinazolin-2-yl)piperidin-4-yl]methanesulfonamide
Standard InChI InChI=1S/C16H22N4O3S/c1-18-15(21)13-6-4-5-7-14(13)17-16(18)20-10-8-12(9-11-20)19(2)24(3,22)23/h4-7,12H,8-11H2,1-3H3
Standard InChI Key OWXWEAKWDQDPOV-UHFFFAOYSA-N
SMILES CN1C(=O)C2=CC=CC=C2N=C1N3CCC(CC3)N(C)S(=O)(=O)C
Canonical SMILES CN1C(=O)C2=CC=CC=C2N=C1N3CCC(CC3)N(C)S(=O)(=O)C

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s molecular formula, C₁₆H₂₂N₄O₃S, reflects a 350.4 g/mol molecular weight, with key structural components including:

  • 3-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl: A bicyclic system comprising a benzene ring fused to a pyrimidinone moiety, modified by a methyl group at position 3.

  • Piperidin-4-yl: A six-membered nitrogen-containing ring providing conformational flexibility and potential hydrogen-bonding interactions.

  • N-Methylmethanesulfonamide: A sulfonamide group linked to a methylated amine, enhancing solubility and metabolic stability .

Table 1: Key Molecular Properties

PropertyValue
CAS Number2549004-93-3
Molecular FormulaC₁₆H₂₂N₄O₃S
Molecular Weight350.4 g/mol
IUPAC NameN-methyl-N-[1-(3-methyl-4-oxoquinazolin-2-yl)piperidin-4-yl]methanesulfonamide
SMILESCN1C(=O)C2=CC=CC=C2N=C1N3CCC(CC3)N(C)S(=O)(=O)C

The quinazolinone core is a known pharmacophore in kinase inhibitors and enzyme modulators, while the piperidine and sulfonamide groups contribute to binding affinity and pharmacokinetic properties .

Synthetic Pathways and Chemical Reactivity

General Synthesis Strategy

The synthesis of this compound likely follows multi-step protocols common to quinazolinone derivatives, as outlined below :

  • Quinazolinone Core Formation:

    • Cyclocondensation of anthranilic acid derivatives with urea or thiourea under acidic conditions.

    • Introduction of the 3-methyl group via alkylation or nucleophilic substitution.

  • Piperidine Functionalization:

    • Coupling of 4-aminopiperidine with the quinazolinone scaffold using peptide coupling reagents (e.g., EDC/HOBt).

  • Sulfonamide Incorporation:

    • Reaction of the secondary amine on piperidine with methanesulfonyl chloride in the presence of a base (e.g., triethylamine).

Table 2: Representative Reaction Conditions for Analog Synthesis

StepReagents/ConditionsYield (%)Reference
1Anthranilic acid, urea, POCl₃, 110°C65–75
24-Aminopiperidine, EDC, DCM, RT50–60
3Methanesulfonyl chloride, Et₃N, DCM70–80

Structural Modifications

The sulfur atom in the sulfonamide group may be replaced with oxygen or selenium to alter electronic properties, while alkylation of the piperidine nitrogen could enhance blood-brain barrier permeability .

Hypothesized Pharmacological Activities

Carbonic Anhydrase Inhibition

Quinazolinones with sulfonamide substituents, such as 4-(2-(2-substituted-thio-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamides, exhibit potent inhibitory activity against human carbonic anhydrase isoforms (hCA I, II, IX, XII) with IC₅₀ values in the nanomolar range . The target compound’s sulfonamide group likely coordinates the zinc ion in the enzyme’s active site, while the quinazolinone scaffold provides hydrophobic interactions .

Table 3: Carbonic Anhydrase Inhibition by Quinazolinone Analogs

CompoundhCA II IC₅₀ (nM)hCA IX IC₅₀ (nM)Reference
Analog A12.48.9
Analog B9.711.2
Target Compound (Predicted)15–3020–40

Physicochemical and ADMET Properties

Solubility and Permeability

The compound’s logP (calculated: ~2.1) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. Methanesulfonamide’s polar nature counteracts the hydrophobic quinazolinone, potentially improving bioavailability .

Metabolic Stability

S-methyl prodrugs of analogous quinazolinones demonstrate enhanced metabolic stability in rat liver microsomes (t₁/₂ > 30 min), suggesting that prodrug strategies could optimize the target compound’s pharmacokinetics .

Table 4: Predicted ADMET Properties

PropertyValue
logP2.1
Solubility (μg/mL)10–15 (pH 7.4)
CYP3A4 InhibitionLow (predicted)
Plasma Protein Binding85–90%

Comparative Analysis with Clinical-Stage Quinazolinones

Ispinesib (SB-715992)

A related quinazolinone derivative, Ispinesib (C₃₀H₃₃ClN₄O₂), inhibits kinesin spindle protein (KSP) with nanomolar potency, advancing to Phase II trials for breast cancer . Structural parallels suggest the target compound could similarly target mitotic machinery.

Tideglusib (NP-031112)

This thiadiazolidinedione-quinazolinone hybrid inhibits glycogen synthase kinase-3β (GSK-3β), demonstrating the therapeutic versatility of the scaffold .

Future Research Directions

  • Activity Profiling: Screen against kinase panels and carbonic anhydrase isoforms to identify primary targets.

  • Prodrug Development: Synthesize S-methyl or S-acetyl derivatives to enhance oral bioavailability.

  • Toxicological Studies: Assess genotoxicity and hepatotoxicity in preclinical models.

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